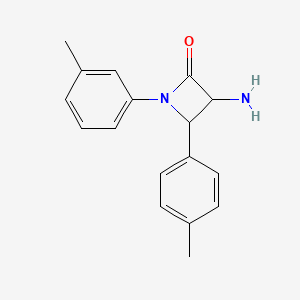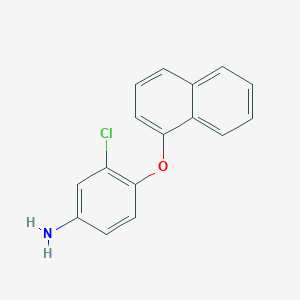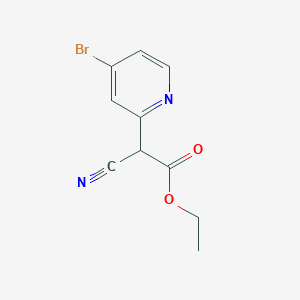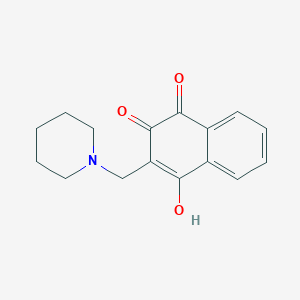
3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. The reaction conditions often include the use of a base and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for azetidinones may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, amines.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one: Unique due to its specific substitution pattern on the azetidinone ring.
Other Azetidinones: Compounds like 3-amino-4-phenylazetidin-2-one and 3-amino-4-methylazetidin-2-one share similar core structures but differ in their substituents.
Uniqueness
This compound is unique due to the presence of both m-tolyl and p-tolyl groups, which may impart distinct chemical and biological properties compared to other azetidinones.
Eigenschaften
Molekularformel |
C17H18N2O |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
3-amino-1-(3-methylphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-11-6-8-13(9-7-11)16-15(18)17(20)19(16)14-5-3-4-12(2)10-14/h3-10,15-16H,18H2,1-2H3 |
InChI-Schlüssel |
VCHVVLXMMSMAQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC(=C3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)








![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)


